1,4-Bis(4-isopropyl-3-methylphenyl)tetrahydro-2,5-pyrazinedione
Description
Properties
IUPAC Name |
1,4-bis(3-methyl-4-propan-2-ylphenyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-15(2)21-9-7-19(11-17(21)5)25-13-24(28)26(14-23(25)27)20-8-10-22(16(3)4)18(6)12-20/h7-12,15-16H,13-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQWFRIXNOBUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CC(=O)N(CC2=O)C3=CC(=C(C=C3)C(C)C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ugi-Type Reactions
The Ugi four-component reaction (Ugi-4CR) is a cornerstone for synthesizing diketopiperazines. As detailed in US5817751A, this method involves:
- Amino acid immobilization : A resin-bound amino acid (e.g., Fmoc-protected alanine) is deprotected using piperidine/DMF.
- Imine formation : Reaction with 4-isopropyl-3-methylbenzaldehyde (derived from 4-isopropyl-3-methylphenol) and an isocyanide (e.g., cyclohexyl isocyanide).
- Peptide coupling : A second amino acid (e.g., glycine methyl ester) is introduced, forming a dipeptide intermediate.
- Cyclization : Heating in toluene/acetic acid (1%) induces diketopiperazine formation via nucleophilic acyl substitution.
Representative Reaction Scheme :
$$
\text{Resin-NH}_2 + \text{RCHO} + \text{R'NC} + \text{R''COOH} \rightarrow \text{Resin-bound dipeptide} \xrightarrow{\Delta} \text{DKP}
$$
(R = 4-isopropyl-3-methylphenyl; R' = alkyl/aryl; R'' = amino acid side chain)
Optimization Parameters
- Solvent selection : Ethanol/dichloromethane mixtures enhance solubility of aromatic aldehydes.
- Catalysis : Trimethylorthoformate acts as a dehydrating agent, improving imine formation.
- Reaction time : Aromatic aldehydes require extended periods (24–48 hrs) due to steric hindrance.
Solid-Phase Peptide Synthesis (SPPS)
Resin Functionalization
TentaGel PHB resin, functionalized with 4-oxyanisaldehyde, serves as a scaffold for iterative amino acid coupling.
Stepwise Procedure :
- Loading : Fmoc-protected amino acid (e.g., valine) is attached via reductive amination.
- Deprotection : 30% piperidine/DMF removes Fmoc groups.
- MCR Cycle : Sequential addition of 4-isopropyl-3-methylbenzaldehyde, tert-butyl isocyanide, and Fmoc-phenylalanine.
- Cleavage : Trifluoroacetic acid (TFA)/dichloromethane (50%) releases the linear dipeptide.
- Cyclization : Reflux in toluene with 4% triethylamine yields the diketopiperazine.
Advantages :
- High purity due to resin washing between steps.
- Scalability for combinatorial library generation.
Solution-Phase Cyclization
Dipeptide Precursor Synthesis
Linear dipeptides bearing 4-isopropyl-3-methylphenyl groups are synthesized via:
Thermal Cyclization
Heating the dipeptide in phenol at 110°C for 12 hours induces cyclization. Yields depend on:
- Solvent polarity : High-polarity solvents (e.g., DMF) disfavor cyclization due to stabilization of linear intermediates.
- Substituent bulk : Steric hindrance from isopropyl/methyl groups reduces yields (typically 45–60%).
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Complexity |
|---|---|---|---|---|
| Ugi-4CR | 50–65% | Moderate | High | Low |
| SPPS | 60–75% | High | Moderate | High |
| Solution-Phase | 45–60% | Moderate | Low | Moderate |
Key Findings :
- SPPS offers superior purity but requires specialized equipment.
- Ugi-4CR is optimal for rapid diversification but struggles with sterically demanding aldehydes.
- Solution-phase methods are cost-effective but labor-intensive.
Advanced Functionalization Strategies
Post-Cyclization Modifications
Chiral Resolution
Chiral stationary phase HPLC separates enantiomers using cellulose tris(3,5-dimethylphenylcarbamate) columns.
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(4-isopropyl-3-methylphenyl)tetrahydro-2,5-pyrazinedione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Organic Electronics
One of the prominent applications of 1,4-Bis(4-isopropyl-3-methylphenyl)tetrahydro-2,5-pyrazinedione is in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). The compound exhibits favorable photophysical properties that make it suitable for these applications.
Photophysical Properties
- Absorption and Emission : The compound shows strong absorption in the UV-visible range, with peak absorption around 349 nm in tetrahydrofuran (THF) and emission at approximately 413 nm .
- Thermal Stability : It demonstrates good thermal stability with a decomposition temperature exceeding 310 °C . This characteristic is crucial for maintaining performance in electronic devices.
Case Studies
Recent studies have highlighted the use of this compound as a host material in OLEDs, where it enhances the efficiency and stability of light emission. For instance, a specific OLED configuration using this compound achieved a significant increase in luminous efficiency compared to traditional materials .
Pharmaceutical Applications
In the pharmaceutical realm, 1,4-Bis(4-isopropyl-3-methylphenyl)tetrahydro-2,5-pyrazinedione has potential applications as an active pharmaceutical ingredient (API) or as a building block for drug synthesis.
Clinical Insights
A study published in a peer-reviewed journal emphasized the importance of further investigation into this compound's pharmacokinetics and pharmacodynamics to establish its viability as a therapeutic agent .
Materials Science
The unique structural characteristics of 1,4-Bis(4-isopropyl-3-methylphenyl)tetrahydro-2,5-pyrazinedione also lend themselves to applications in materials science.
Polymer Chemistry
The compound can serve as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices is expected to enhance mechanical properties and thermal resistance.
Composite Materials
Research indicates that composites made with this compound exhibit improved electrical conductivity and thermal stability. These properties are essential for developing advanced materials used in aerospace and automotive industries .
Data Summary Table
| Application Area | Key Properties | Notable Findings |
|---|---|---|
| Organic Electronics | Absorption: 349 nm; Emission: |
Mechanism of Action
The mechanism by which 1,4-Bis(4-isopropyl-3-methylphenyl)tetrahydro-2,5-pyrazinedione exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include modulation of signal transduction processes and alteration of cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the unique features of 1,4-Bis(4-isopropyl-3-methylphenyl)tetrahydro-2,5-pyrazinedione, the following compounds are analyzed:
1,4-Bis(3-methylphenyl)piperazine-2,5-dione
- Structural Differences : Lacks the 4-isopropyl group present in the target compound. The absence of this substituent reduces steric hindrance and hydrophobicity.
- Crystallographic Data : Single-crystal X-ray studies (R factor = 0.052) confirm a planar diketopiperazine core with aromatic rings oriented at ~60° relative to the central ring .
- Applications : Used in opioid receptor modulation studies due to its ability to mimic peptide backbones .
5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one)
- Structural Differences : Replaces diketopiperazine oxygen atoms with sulfur and introduces chlorine atoms on the dithiolone rings.
- Reactivity : The sulfur atoms enhance electron-withdrawing effects, making this compound more reactive in nucleophilic substitution reactions .
2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- Structural Differences: Contains a fused pyrazolo-pyrazine system instead of a diketopiperazine.
- Applications : Marketed as a pharmaceutical intermediate, likely for CNS-targeting drugs due to fluorophenyl groups’ prevalence in neuroactive compounds .
Table 1: Key Comparative Data
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step coupling of substituted aryl groups to a diketopiperazine core, akin to methods used for 1,4-Bis(3-methylphenyl)piperazine-2,5-dione . However, the 4-isopropyl group may require advanced regioselective alkylation techniques.
- Crystallography : The SHELX software suite, widely used for small-molecule refinement (e.g., in ), would be critical for resolving the target compound’s stereochemistry and confirming substituent orientations .
- Structure-Activity Relationships (SAR) : The isopropyl group in the target compound likely enhances membrane permeability compared to analogs, a key factor in drug bioavailability.
Biological Activity
1,4-Bis(4-isopropyl-3-methylphenyl)tetrahydro-2,5-pyrazinedione, a compound belonging to the class of pyrazinediones, has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique molecular structure, which includes two isopropyl-3-methylphenyl groups attached to a tetrahydro-2,5-pyrazinedione framework. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.
- Molecular Formula : C24H30N2O2
- Molecular Weight : 378.5072 g/mol
- CAS Number : [Not specified in the search results]
The structural formula can be represented as follows:
Antioxidant Activity
Research indicates that compounds similar to 1,4-bis(4-isopropyl-3-methylphenyl)tetrahydro-2,5-pyrazinedione exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress which is linked to various diseases.
Table 1: Comparison of Antioxidant Activities
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 1,4-Bis(4-isopropyl-3-methylphenyl)tetrahydro-2,5-pyrazinedione | TBD | |
| Similar Pyrazinedione Derivative | 25 | |
| Standard Antioxidant (e.g., Trolox) | 15 |
Anti-inflammatory Properties
In vitro studies have suggested that this compound may possess anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, and compounds that can mitigate inflammatory responses are of great interest in pharmacology.
Case Study: Inhibition of Pro-inflammatory Cytokines
A study focused on the inhibition of pro-inflammatory cytokines (IL-6 and TNF-alpha) demonstrated that analogs of pyrazinediones can reduce their levels significantly.
Neuroprotective Effects
Emerging evidence suggests that pyrazinediones may exhibit neuroprotective properties. These compounds could potentially protect neuronal cells from oxidative damage and apoptosis.
Table 2: Neuroprotective Activity Overview
| Study | Model Used | Result |
|---|---|---|
| Neuroprotection Assay | SH-SY5Y Cells | Significant reduction in cell death |
| In Vivo Model | Mouse Model of Alzheimer's | Reduced amyloid plaque accumulation |
The biological activity of 1,4-bis(4-isopropyl-3-methylphenyl)tetrahydro-2,5-pyrazinedione may be attributed to its ability to modulate various signaling pathways involved in oxidative stress and inflammation. The specific interactions at the molecular level remain an area for further exploration.
Potential Targets
- Nrf2 Pathway : Activation of the Nrf2 pathway has been linked to increased antioxidant enzyme expression.
- NF-kB Pathway : Inhibition of NF-kB may lead to reduced expression of inflammatory cytokines.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 1,4-Bis(4-isopropyl-3-methylphenyl)tetrahydro-2,5-pyrazinedione, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions requiring precise control of temperature, solvent polarity, and stoichiometry. For analogous heterocyclic systems, Grignard reagent addition in THF at 0°C followed by gradual warming ensures controlled nucleophilic attack, minimizing side reactions . Thin-layer chromatography (TLC) is critical for monitoring intermediate formation , while column chromatography with gradients of hexane/ethyl acetate (7:1 to 3:1) enhances final product purity . Catalytic methods, such as organocatalysis in aqueous media, may reduce reaction times and improve selectivity .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) via ESI-FTMS provides accurate molecular weight confirmation, as demonstrated for structurally related pyrazinediones . and NMR are indispensable for verifying substituent positions and stereochemistry, particularly for aryl and isopropyl groups . IR spectroscopy can validate carbonyl stretching frequencies (~1700 cm) in the pyrazinedione core .
Q. How can researchers address solubility challenges during in vitro assays for this compound?
- Methodological Answer : Solubility screening in DMSO, THF, or ethanol is recommended. For bulky aryl-substituted compounds, sonication or heating (≤60°C) may improve dissolution. Co-solvent systems (e.g., PEG-400/water) or micellar encapsulation can enhance bioavailability while maintaining stability .
Advanced Research Questions
Q. What computational strategies reconcile discrepancies between theoretical and experimental crystallographic data for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond lengths and angles, which can be compared to X-ray data. Refinement using SHELXL with high-resolution datasets minimizes residual density errors, particularly for disordered isopropyl groups . Visualization via ORTEP-3 aids in identifying thermal ellipsoid anomalies .
Q. How can mechanistic studies elucidate the role of steric hindrance in this compound’s reactivity?
- Methodological Answer : Kinetic isotopic effects (KIEs) and Hammett plots quantify steric and electronic influences. For bulky aryl substituents, substituent-directed regioselectivity in nucleophilic reactions can be probed via competitive experiments with para-substituted analogs . Molecular dynamics simulations may model steric clashes during transition states .
Q. What advanced crystallization techniques mitigate twinning or polymorphism in X-ray studies?
- Methodological Answer : Slow vapor diffusion (e.g., ether into dichloromethane) promotes single-crystal growth. For twinned crystals, data integration using the WinGX suite’s TWINABS module improves data quality . High-pressure crystallization (e.g., 0.5–1.0 GPa) can stabilize metastable polymorphs .
Q. How do structure-activity relationship (SAR) studies inform the design of derivatives with enhanced bioactivity?
- Methodological Answer : Systematic substitution at the isopropyl or methyl positions with electron-withdrawing/donating groups (e.g., -CF, -OMe) evaluates electronic effects on bioactivity. In vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) identify key binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
